(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
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Overview
Description
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. This compound is notable for its use in peptide synthesis, particularly as a protecting group for amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, providing stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of automated peptide synthesizers can facilitate the large-scale production of Fmoc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Deprotection: Removal of the Fmoc group yields the free azetidine-2-carboxylic acid.
Substitution: Substituted azetidine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: Investigated for its potential in drug development, particularly for its stability and ease of deprotection.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid primarily involves its role as a protecting group. The Fmoc group stabilizes the amino acid during peptide synthesis and can be selectively removed under basic conditions. This allows for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)proline: Another Fmoc-protected amino acid with a different ring structure.
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)alanine: A simpler Fmoc-protected amino acid without the azetidine ring.
Uniqueness
®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid is unique due to its azetidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules.
Properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRZCDISGRVJCA-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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